molecular formula C18H18FN7O B2573167 cyclopropyl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923513-32-0

cyclopropyl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2573167
CAS No.: 923513-32-0
M. Wt: 367.388
InChI Key: UPBPPFYCUCZHLD-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18FN7O and its molecular weight is 367.388. The purity is usually 95%.
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Scientific Research Applications

P2X7 Antagonist for Mood Disorders

A study by Chrovian et al. (2018) developed a dipolar cycloaddition reaction to access novel P2X7 antagonists, identifying compounds with robust receptor occupancy and good tolerability in preclinical species. One such compound demonstrated potential for advancing into clinical trials for mood disorders, highlighting the therapeutic application of cyclopropyl derivatives in neuroscience and pharmacology (Chrovian et al., 2018).

Anticancer and Antituberculosis Activity

Research conducted by Mallikarjuna et al. (2014) synthesized new derivatives showing significant in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis effects. This suggests the compound's utility in developing treatments for both cancer and tuberculosis, indicative of its versatile pharmacological properties (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antibacterial and Antimicrobial Properties

Nagaraj et al. (2018) synthesized novel triazole analogues displaying significant antibacterial activity against human pathogenic bacteria, such as Escherichia coli and Klebsiella pneumoniae. This research underscores the compound's potential as a basis for developing new antibacterial agents, contributing to the fight against drug-resistant bacterial infections (Nagaraj, Srinivas, & Rao, 2018).

Antimicrobial Activities of Triazole Derivatives

Bektaş et al. (2007) explored the synthesis of triazole derivatives, finding some compounds with good to moderate activities against various microorganisms. This indicates the potential of cyclopropyl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone and its derivatives in antimicrobial drug development (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis and Optimization for Antitubercular Activities

A study by Bisht et al. (2010) synthesized a series of compounds evaluating their antitubercular activity against Mycobacterium tuberculosis. Some compounds exhibited low minimum inhibitory concentrations, suggesting their potential as antitubercular agents. This work contributes to the ongoing search for effective treatments for tuberculosis, particularly in the context of multidrug-resistant strains (Bisht, Dwivedi, Chaturvedi, Anand, Misra, & Sharma, 2010).

Properties

IUPAC Name

cyclopropyl-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O/c19-13-2-1-3-14(10-13)26-17-15(22-23-26)16(20-11-21-17)24-6-8-25(9-7-24)18(27)12-4-5-12/h1-3,10-12H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBPPFYCUCZHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.